5-methyl-4-nitro-1H-1,2,3-benzotriazole
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Overview
Description
5-methyl-4-nitro-1H-1,2,3-benzotriazole: is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by a benzene ring fused with a triazole ring, with a methyl group at the 5-position and a nitro group at the 4-position. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, and have been extensively studied for their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-nitro-1H-1,2,3-benzotriazole typically involves the diazotization of 5-methyl-1,2-phenylenediamine followed by cyclization. The reaction is carried out in the presence of sodium nitrite and acetic acid at low temperatures (5–10°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain product quality and minimize by-products. The crude product is often purified through recrystallization and drying .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-methyl-4-nitro-1H-1,2,3-benzotriazole can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 5-carboxy-4-nitro-1H-1,2,3-benzotriazole.
Reduction: 5-methyl-4-amino-1H-1,2,3-benzotriazole.
Substitution: Various substituted benzotriazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-methyl-4-nitro-1H-1,2,3-benzotriazole is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry .
Biology and Medicine: In biological research, derivatives of benzotriazoles have shown potential as enzyme inhibitors and antimicrobial agents. The nitro group in this compound can be reduced to an amino group, which can interact with biological targets .
Industry: This compound is used as a corrosion inhibitor for metals, particularly copper and its alloys. It forms a protective layer on the metal surface, preventing oxidation and corrosion. Additionally, it is used in the formulation of deicing fluids for aircraft .
Mechanism of Action
The mechanism of action of 5-methyl-4-nitro-1H-1,2,3-benzotriazole as a corrosion inhibitor involves the formation of a stable coordination complex with metal ions. The triazole ring binds to the metal surface, while the nitro and methyl groups enhance the stability of the protective layer. This prevents the metal from undergoing oxidation and corrosion .
Comparison with Similar Compounds
Benzotriazole: Lacks the methyl and nitro groups, used primarily as a corrosion inhibitor.
4-methyl-1H-1,2,3-benzotriazole: Similar structure but lacks the nitro group.
5-methyl-1H-1,2,3-benzotriazole: Lacks the nitro group, used in similar applications as 5-methyl-4-nitro-1H-1,2,3-benzotriazole.
Uniqueness: The presence of both the methyl and nitro groups in this compound enhances its chemical reactivity and stability as a corrosion inhibitor. The nitro group can undergo reduction to form biologically active derivatives, making it more versatile compared to its analogs .
Properties
IUPAC Name |
5-methyl-4-nitro-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-3-5-6(9-10-8-5)7(4)11(12)13/h2-3H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEWJXYTEMEKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NNN=C2C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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